molecular formula C24H21FN2O5S B2966994 N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine CAS No. 899356-30-0

N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Cat. No. B2966994
CAS RN: 899356-30-0
M. Wt: 468.5
InChI Key: QDKNEXWUCCHCOK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has shown potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been investigated for its anticancer properties. Studies have shown that N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X inhibits the growth of cancer cells by inducing apoptosis and inhibiting the formation of new blood vessels. In drug discovery, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been used as a lead compound to develop new drugs with improved pharmacokinetic properties. In material science, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been studied for its luminescent properties, which make it a potential candidate for the development of organic light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes. N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. In addition, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to induce the expression of p53, a tumor suppressor protein that regulates cell cycle progression and apoptosis.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to have both biochemical and physiological effects. Biochemically, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. Physiologically, N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X has been shown to induce apoptosis and inhibit the formation of new blood vessels, which are hallmark features of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X in lab experiments include its potent anticancer properties, its ability to interact with various cellular targets, and its potential applications in drug discovery and material science. The limitations of using N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

For the research on N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X include further studies to fully understand its mechanism of action and cellular targets, the development of new derivatives and analogs, the exploration of its potential applications in material science, and the investigation of its use as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine X involves a multi-step process that utilizes various reagents and solvents. The initial step involves the reaction of 4-fluoroaniline with 6,7-dimethoxyquinoline-4-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. The intermediate product is then treated with p-anisidine and para-toluenesulfonic acid to obtain the final product. The overall yield of the synthesis process is approximately 60%.

properties

IUPAC Name

N-(4-fluorophenyl)-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5S/c1-30-17-8-10-18(11-9-17)33(28,29)23-14-26-20-13-22(32-3)21(31-2)12-19(20)24(23)27-16-6-4-15(25)5-7-16/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKNEXWUCCHCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

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